Oxyclozanide

Anthelmintic resistance Fasciola hepatica Triclabendazole failure

Oxyclozanide is a halogenated salicylanilide anthelmintic that uncouples oxidative phosphorylation via proton ionophore activity. It is the evidence-based first-line alternative for triclabendazole-resistant Fasciola hepatica infections, delivering documented 100% efficacy where triclabendazole, rafoxanide, and nitroxynil fail. Its unique dual-spectrum activity achieves 99% fecal egg count reduction against amphistomes (Paramphistomum spp.) while maintaining high potency against F. gigantica, enabling monotherapy for mixed fluke burdens. The 3–5 day milk withdrawal period minimizes dairy production losses, and its well-characterized 6.4-day terminal half-life with >99% plasma protein binding supports robust comparative pharmacokinetic and formulation research.

Molecular Formula C13H6Cl5NO3
Molecular Weight 401.4 g/mol
CAS No. 2277-92-1
Cat. No. B1678079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyclozanide
CAS2277-92-1
SynonymsOxyclozanide;  Diplin;  ICI 46683;  ICI-46683;  ICI46683;  Oxiclozanida;  Zanilox; 
Molecular FormulaC13H6Cl5NO3
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl
InChIInChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22)
InChIKeyJYWIYHUXVMAGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxyclozanide (CAS 2277-92-1) Procurement Guide: Salicylanilide Anthelmintic for Veterinary Fascioliasis Control


Oxyclozanide is a halogenated salicylanilide anthelmintic agent used in veterinary medicine for the treatment and control of Fascioliasis (liver fluke) in ruminants, primarily cattle, sheep, and goats . Its primary mechanism involves uncoupling oxidative phosphorylation in the target parasite, acting as a proton ionophore to disrupt mitochondrial energy metabolism . As a member of the salicylanilide class, oxyclozanide shares structural and mechanistic features with closantel, rafoxanide, and niclosamide, yet possesses distinct pharmacokinetic and pharmacodynamic properties that critically influence its clinical utility and procurement rationale [1].

Why Oxyclozanide (CAS 2277-92-1) Cannot Be Substituted by Other Salicylanilides or Fasciolicides


Despite belonging to the same salicylanilide class, oxyclozanide, closantel, and rafoxanide exhibit markedly different pharmacokinetic profiles and clinical efficacy spectra [1]. Oxyclozanide is characterized by a significantly shorter plasma half-life compared to closantel and rafoxanide, which directly influences its activity against immature fluke stages and its milk withdrawal period in dairy animals [2]. Furthermore, oxyclozanide demonstrates unique efficacy against triclabendazole-resistant Fasciola hepatica isolates and amphistomes (rumen flukes), a dual spectrum not consistently shared by other fasciolicides [3]. These quantifiable differences preclude simple in-class substitution and necessitate evidence-based selection for specific veterinary and research applications.

Oxyclozanide (CAS 2277-92-1) Quantitative Differentiation Evidence Guide


Superior Efficacy Against Triclabendazole-Resistant Fasciola hepatica in Cattle

Oxyclozanide (OCZ) achieved 100% efficacy against triclabendazole-resistant Fasciola spp. in naturally infected cattle, whereas triclabendazole (TCBZ), rafoxanide (RAF), and nitroxynil (NIT) all failed to achieve sustained egg count reductions [1]. This study provides the first documented evidence of TCBZ treatment failure in Egypt and identifies OCZ as an effective alternative [1].

Anthelmintic resistance Fasciola hepatica Triclabendazole failure Veterinary parasitology

Unique Activity Against Amphistomes (Rumen Flukes) in Cattle

In a controlled study evaluating multiple trematocides in cattle with concurrent Fasciola gigantica and amphistome infections, oxyclozanide was the only drug effective against amphistomes, achieving a 99% fecal egg count reduction (FECR) [1]. By day 14 post-treatment, all other trematocides (nitroxynil, closantel, triclabendazole, albendazole) failed to reduce amphistome egg counts to the same extent [1].

Paramphistomosis Amphistomes Rumen fluke Trematocide Veterinary parasitology

Shorter Milk Withdrawal Period Enables Faster Return to Production in Dairy Cattle

Oxyclozanide demonstrates a rapid depletion profile in milk, with detectable residues ceasing within 30-47 hours post-administration [1]. This translates to a regulatory milk withdrawal period of 72-120 hours (3-5 days) for approved formulations, which is shorter than the withdrawal periods for many other fasciolicides used in lactating dairy cows [2][3].

Milk withdrawal Food safety Residue depletion Dairy cattle Veterinary drug residues

Significantly Shorter Terminal Half-Life Differentiates from Closantel and Rafoxanide

In a comparative pharmacokinetic study in sheep (n=5), oxyclozanide exhibited a mean terminal half-life of 6.4 days, which is substantially shorter than that of closantel (14.5 days) and rafoxanide (16.6 days) [1]. All three drugs were extensively (>99%) bound to plasma proteins, but the marked difference in half-life dictates distinct therapeutic and residue profiles [1].

Pharmacokinetics Half-life Salicylanilide Sheep Drug persistence

High Efficacy Against Adult Fasciola hepatica in Sheep Comparable to Closantel and Nitroxynil

In a naturally infected hill sheep flock with suspected triclabendazole resistance, oxyclozanide, closantel, and nitroxynil all reduced fecal egg counts by 100% by day 14 post-treatment, whereas triclabendazole achieved only 49-66% reduction [1]. This confirms oxyclozanide's robust activity against adult fluke strains where triclabendazole fails [1].

Fasciola hepatica Sheep Anthelmintic efficacy FECR Triclabendazole resistance

Enhanced Relative Bioavailability of Optimized Suspension Formulation in Sheep

A comparative pharmacokinetic study in sheep evaluated a self-developed oxyclozanide/levamisole hydrochloride compound suspension against a reference listed drug. The self-developed formulation demonstrated a relative bioavailability of 143.56% for oxyclozanide, with a significantly higher Cmax (45.54 vs. 34.60 μg/mL) and longer Tmax (22.5 vs. 15.5 h) compared to the reference [1].

Pharmacokinetics Bioavailability Formulation LC-MS/MS Sheep

Oxyclozanide (CAS 2277-92-1) Evidence-Based Application Scenarios for Procurement and Research


Alternative Therapy in Triclabendazole-Resistant Fascioliasis Outbreaks

In geographic regions where triclabendazole resistance has been confirmed, oxyclozanide should be prioritized as a first-line alternative for the treatment of adult Fasciola hepatica infections in cattle and sheep [1]. Procurement decisions should be driven by documented 100% efficacy against resistant isolates, whereas triclabendazole, rafoxanide, and nitroxynil have demonstrated complete therapeutic failure [1]. This scenario is particularly critical in Egypt, Ireland, and other regions with emerging resistance.

Monotherapy for Mixed Liver Fluke and Rumen Fluke Infections

For herds or flocks with concurrent Fasciola and amphistome (Paramphistomum spp.) infections, oxyclozanide offers a unique monotherapy option, achieving 99% fecal egg count reduction against amphistomes while maintaining high efficacy against F. gigantica [1]. This eliminates the need for multiple anthelmintics, simplifying herd health management and reducing overall drug costs. This dual-spectrum activity is not observed with nitroxynil, closantel, triclabendazole, or albendazole [1].

Dairy Herd Fascioliasis Management with Minimized Milk Discard

In lactating dairy cattle, oxyclozanide is advantageous due to its short milk withdrawal period of 3-5 days, supported by residue depletion data showing detectable milk residues cease within 30-47 hours [1][2]. This minimizes the economic impact of discarded milk compared to fasciolicides with longer withdrawal periods. Procurement for dairy operations should prioritize formulations with established, regulatory-compliant milk withdrawal times .

Pharmacokinetic and Formulation Development Studies

For research and development programs focused on optimizing anthelmintic delivery, oxyclozanide's pharmacokinetic profile—characterized by a 6.4-day terminal half-life in sheep and >99% plasma protein binding—provides a well-characterized baseline [1]. Comparative bioavailability studies (e.g., 143.56% relative bioavailability in optimized suspensions) demonstrate the compound's sensitivity to formulation variables, making it an ideal candidate for novel drug delivery systems and fixed-dose combination products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxyclozanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.